molecular formula C9H12BNO3 B151642 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid CAS No. 405520-68-5

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Cat. No.: B151642
CAS No.: 405520-68-5
M. Wt: 193.01 g/mol
InChI Key: QJYYVSIRDJVQJW-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Supramolecular Assemblies

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is used in the design and synthesis of supramolecular assemblies. These assemblies, involving phenylboronic and 4-methoxyphenylboronic acids, are formed due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. A centrosymmetric cyclic C–H⋯O hydrogen bonding dimer is identified in 4-methoxyphenylboronic acid's crystal structure (Pedireddi & Seethalekshmi, 2004).

Organoboron Compound Studies

Research involving sterically hindered N,N'-dihydroxyaminals and their reactions with phenylboronic acid demonstrates the potential of this compound in creating structurally unique organoboron compounds. These compounds are important for understanding complex chemical interactions and structural dynamics (Kliegel et al., 1993).

Hydrophilic Compound Recognition

This compound is instrumental in the recognition of hydrophilic amino and N,N-dimethylamino compounds by certain oligomers. The selective transfer of these compounds from aqueous solutions to organic media highlights its potential in chemical separation and analysis processes (Sawada et al., 2000).

Photodynamic Therapy Applications

A novel application in photodynamic therapy involves the synthesis of 4-(N,N′-dimethylamino)phenyl substituted lutetium(III) acetate phthalocyanine via a Suzuki-Miyaura coupling reaction with 4-(N,N-dimethylamino)phenylboronic acid. The resulting compound exhibits excellent water solubility and promising properties for cancer treatment (Al-Raqa et al., 2017).

Catalysis in Organic Synthesis

This compound has been utilized in catalysis for dehydrative condensation reactions between carboxylic acids and amines, demonstrating its efficacy in facilitating complex organic synthesis processes (Ishihara & Lu, 2016).

Vibrational Study of Phenylboronic Acid Derivatives

The compound is studied for its vibrational properties, particularly in forms like 4-carboxy phenylboronic acid. Understanding these properties aids in the exploration of functionalized derivatives for various scientific applications (Dikmen & Alver, 2021).

Drug Synthesis and Delivery

In the field of drug synthesis and delivery, phenylboronic acid derivatives, including this compound, are pivotal in the creation of hydrogels and polymers with specific properties. These materials have applications in controlled drug delivery systems, showcasing the compound's significance in pharmaceutical research (Kim et al., 2013).

Sensing Technologies

The compound's utility in sensing technologies, particularly for sugars, is demonstrated through studies on its binding capabilities with polymers. This application is crucial for developing new sensing materials for biomedical and environmental monitoring purposes (Okasaka & Kitano, 2010).

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised to avoid contact with skin, eyes, and the respiratory tract .

Future Directions

The compound has been used in the preparation of push-pull arylvinyldiazine chromophores , helical ortho-phenylene oligomers with terminal push-pull substitution , and organic dyes for dye-sensitized solar cells . These applications suggest potential future directions in the fields of organic synthesis, materials science, and renewable energy.

Properties

IUPAC Name

[4-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYVSIRDJVQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393109
Record name 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405520-68-5
Record name 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylcarbamoyl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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